

Niacin-15N,13C3: A Technical Guide to its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Niacin-15N,13C3

Cat. No.: B12394297

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of **Niacin-15N,13C3**, an isotopically labeled form of niacin (Vitamin B3). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for metabolic research, pharmacokinetic studies, and as internal standards in analytical methods.

Chemical Properties

Niacin-15N,13C3 is a stable isotope-labeled version of nicotinic acid where one nitrogen atom is replaced with its heavy isotope, ^{15}N , and three carbon atoms are substituted with ^{13}C . These substitutions result in a molecule with a higher molecular weight than endogenous niacin, making it an ideal tracer and internal standard for mass spectrometry-based analyses.^[1]

Quantitative Data

The key chemical properties of **Niacin-15N,13C3** are summarized in the table below. For comparative purposes, the properties of unlabeled niacin are also provided.

Property	Niacin-15N,13C3	Niacin (unlabeled)
CAS Number	2483829-87-2	59-67-6
Molecular Formula	C ₃ ¹³ C ₃ H ₅ ¹⁵ NO ₂	C ₆ H ₅ NO ₂
Molecular Weight	127.08 g/mol	123.11 g/mol
Melting Point	Not empirically determined; estimated to be similar to unlabeled niacin.	236.6 °C
Solubility	Not empirically determined; expected to be similar to unlabeled niacin.	Water: 16 mg/mL Ethanol: 10 mg/mL DMSO: 25 mg/mL
Appearance	White to off-white solid	White crystalline powder

Note: Specific experimental data for the melting point and solubility of **Niacin-15N,13C3** are not readily available in published literature. The values are expected to be very close to those of unlabeled niacin.

Synthesis of Niacin-15N,13C3

A detailed, peer-reviewed synthesis protocol specifically for **Niacin-15N,13C3** is not publicly available. However, based on established methods for the synthesis of isotopically labeled pyridines and related compounds, a plausible synthetic route can be devised. The two primary strategies for such a synthesis are a chemo-enzymatic approach or a total chemical synthesis involving a Zincke reaction.

Hypothetical Chemo-Enzymatic Synthesis Protocol

This approach leverages the specificity of enzymes to construct the labeled niacin molecule from isotopically labeled precursors. This method can offer high yields and stereospecificity.

Objective: To synthesize **Niacin-15N,13C3** from ¹³C-labeled precursors and a ¹⁵N-labeled nitrogen source using a combination of chemical and enzymatic reactions.

Materials:

- ^{13}C -labeled starting materials (e.g., [$^{13}\text{C}_3$]-glyceraldehyde-3-phosphate)
- ^{15}N -labeled ammonia ($^{15}\text{NH}_3$) or ammonium salt ($^{15}\text{NH}_4\text{Cl}$)
- A suitable biocatalyst, such as an engineered nitrilase or a whole-cell system expressing the necessary enzymes.
- Standard laboratory reagents and solvents for extraction and purification.
- High-Performance Liquid Chromatography (HPLC) system for purification.
- Mass spectrometer and NMR spectrometer for product characterization.

Methodology:

- **Precursor Synthesis:** Synthesize a ^{13}C -labeled precursor that can be enzymatically converted to the pyridine ring of niacin. The specific precursor would depend on the chosen enzymatic pathway.
- **Enzymatic Cyclization and Aromatization:** In a buffered aqueous solution, combine the ^{13}C -labeled precursor with the ^{15}N -labeled nitrogen source and the biocatalyst. The enzyme(s) will catalyze the formation of the pyridine ring, incorporating both the ^{13}C and ^{15}N isotopes.
- **Reaction Monitoring:** Monitor the progress of the reaction using techniques such as LC-MS to detect the formation of the desired labeled nicotinonitrile or a related intermediate.
- **Purification of Labeled Intermediate:** Once the enzymatic reaction is complete, the labeled intermediate is extracted from the reaction mixture using liquid-liquid extraction or solid-phase extraction. Further purification is achieved by HPLC.
- **Hydrolysis to **Niacin- ^{15}N , $^{13}\text{C}_3$** :** The purified, labeled nicotinonitrile intermediate is then hydrolyzed to the carboxylic acid to yield **Niacin- ^{15}N , $^{13}\text{C}_3$** . This can be achieved through either acidic or basic hydrolysis, or potentially with a nitrile hydratase enzyme.
- **Final Purification and Characterization:** The final product, **Niacin- ^{15}N , $^{13}\text{C}_3$** , is purified by recrystallization or HPLC. The identity and isotopic enrichment of the final compound are confirmed by high-resolution mass spectrometry and ^{13}C and ^{15}N NMR spectroscopy.

Plausible Chemical Synthesis via Zincke Reaction

The Zincke reaction provides a classic chemical method for the synthesis of pyridinium salts, which can be precursors to pyridines. A modified Zincke reaction could be adapted for the synthesis of ^{15}N -labeled pyridines.

Objective: To synthesize **Niacin- ^{15}N , ^{13}C 3** through a multi-step chemical synthesis starting from a ^{13}C -labeled precursor and incorporating ^{15}N via a Zincke intermediate.

Materials:

- A suitable ^{13}C -labeled precursor for the pyridine ring.
- 2,4-Dinitrochlorobenzene
- ^{15}N -labeled ammonium chloride ($^{15}\text{NH}_4\text{Cl}$)
- Standard organic synthesis reagents and solvents.
- Silica gel for column chromatography.
- Standard analytical equipment for characterization (NMR, MS).

Methodology:

- Synthesis of a ^{13}C -labeled Pyridine Precursor: Synthesize a pyridine derivative containing the desired ^{13}C labels and a suitable leaving group.
- Formation of the Zincke Salt: React the ^{13}C -labeled pyridine precursor with 2,4-dinitrochlorobenzene to form the corresponding Zincke salt.
- Ring Opening and ^{15}N Incorporation: The Zincke salt is then reacted with $^{15}\text{NH}_4\text{Cl}$. This step involves the ring-opening of the pyridinium salt, followed by the incorporation of the ^{15}N from ammonia and subsequent ring-closure to form the ^{15}N , ^{13}C -labeled pyridine ring.
- Functional Group Manipulation: The resulting labeled pyridine derivative is then chemically modified to introduce the carboxylic acid group at the 3-position, yielding **Niacin- ^{15}N , ^{13}C 3**.

- **Purification and Characterization:** The final product is purified using standard techniques such as column chromatography and recrystallization. The structure and isotopic labeling are confirmed by NMR and mass spectrometry.

Visualizations

Synthesis Workflow

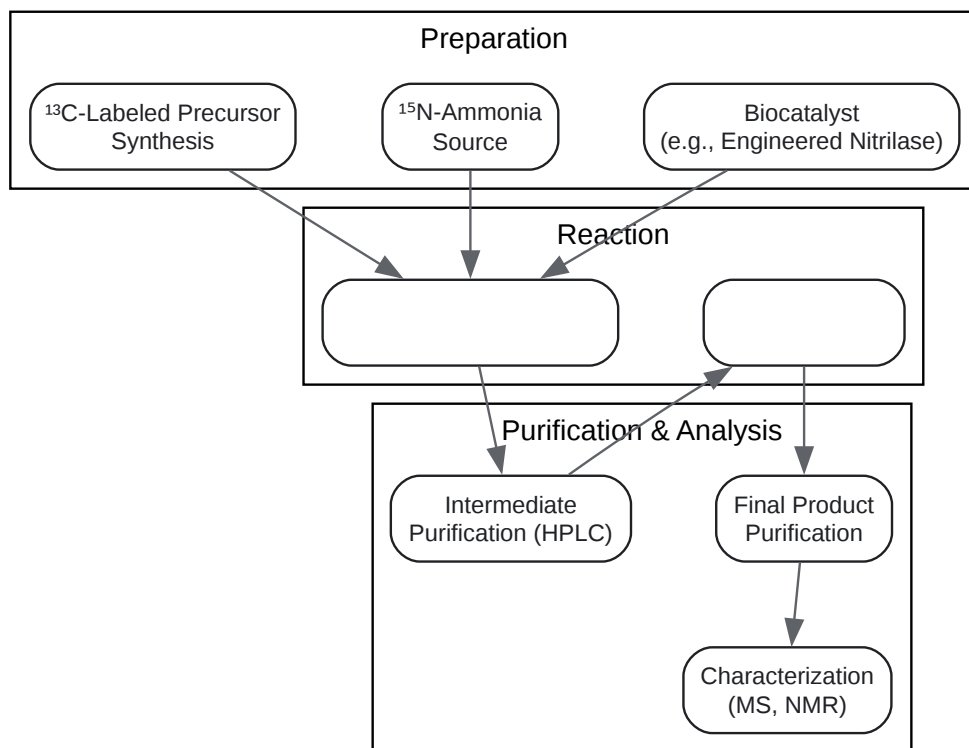
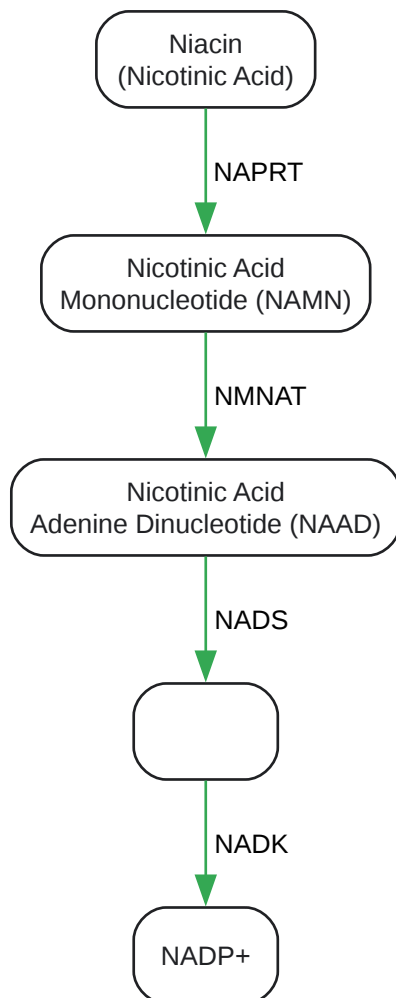
Figure 1. Plausible Chemo-Enzymatic Synthesis Workflow for Niacin- ^{15}N , ^{13}C 3

Figure 2. Simplified NAD⁺ Biosynthesis Pathway from Niacin

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Niacin-15N,13C3: A Technical Guide to its Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394297#niacin-15n-13c3-chemical-properties-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com